molecular formula C8H20N4 B123705 Cyclen CAS No. 294-90-6

Cyclen

Cat. No. B123705
CAS RN: 294-90-6
M. Wt: 172.27 g/mol
InChI Key: QBPPRVHXOZRESW-UHFFFAOYSA-N
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Description

Cyclen, also known as 1,4,7,10-tetraazacyclododecane, is an aza-crown ether with the formula (CH2CH2NH)4 . It is a white solid that is structurally simple, symmetrical, and polyfunctional .


Synthesis Analysis

Cyclen can be prepared through various chemical processes. One method involves the efficient coupling of glyoxal with triethylene tetramine and the subsequent reduction of the obtained intermediate derivative with an aluminium based reducing agent . Other synthetic routes are based on precursors of lower molecular weight that are suitably coupled to afford the macrocyclic ring .


Molecular Structure Analysis

Cyclen has a molecular formula of C8H20N4 and an average mass of 172.271 Da . It is structurally simple, symmetrical, and polyfunctional . The dihedral angle between four nitrogen atoms of free cyclen is close to 0° .


Physical And Chemical Properties Analysis

Cyclen is a white solid with a melting point of 110–113 °C . It has a molar mass of 172.276 g·mol−1 . The density is 0.9±0.1 g/cm3, and it has a boiling point of 283.8±8.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Functionalization

Cyclen, or 1,4,7,10-tetraazadodecane, is a cornerstone in the synthesis of numerous significant molecules. Its applications range widely, including MRI contrast agents, fluorescent probes, and heavy metal sensors. The synthesis of N-functionalized cyclens is a pivotal area of research, with methodologies focusing on the preparation from acyclic precursors, alkylation or acylation of cyclen, and the manipulation of protecting groups. These strategies enable selective, differential N-functionalization, which is crucial for modern scientific applications (Suchý & Hudson, 2008).

Gene Delivery

Cyclen-based polymers have been explored as non-viral vectors for gene delivery. Studies reveal that these polymers can effectively form polyplexes with plasmid DNA, demonstrating their potential as gene carriers with comparatively low cytotoxicity. This breakthrough highlights cyclen's role in the realm of gene therapy and its potential in advancing non-viral gene delivery systems (Zhou et al., 2009).

Luminescent Anion Receptors

The application of cyclen-based lanthanide complexes as luminescent anion receptors has gained traction over the past decade. These complexes exhibit a high affinity for lanthanides, making them efficient optical sensors for detecting environmental, biological, and pharmaceutical anions. The unique properties of cyclen derivatives, when combined with lanthanides, offer a promising avenue for sensing and interacting with anionic substrates (Lima & Tripier, 2011).

Responsive Lanthanide Luminescent Devices

Cyclen-based lanthanide luminescent devices have shown remarkable responsiveness, where the photophysical properties like excited state lifetimes, quantum yield/intensity, and emission polarization are modulated by the local chemical environment. This modulation can be a response to ions, molecules, or the result of self-assembly processes. Such responsive devices are pivotal in developing new materials for imaging and sensing applications (Gunnlaugsson & Leonard, 2005).

Safety And Hazards

Cyclen is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

Cyclins and cyclin-dependent kinases (CDKs) have been widely studied and targeted in cancer treatment, with four CDK4/6 inhibitors being approved by the FDA and many other inhibitors being examined in clinical trials . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .

properties

IUPAC Name

1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPRVHXOZRESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183621
Record name Cyclen
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4,7,10-Tetraazacyclododecane

CAS RN

294-90-6
Record name 1,4,7,10-Tetraazacyclododecane
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Record name Cyclen
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Record name Cyclen
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Record name 1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-Tetraazacyclododecane
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Record name CYCLEN
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Synthesis routes and methods I

Procedure details

Accordingly, the invention provides a method for the synthesis of 1,4,7,10-tetraazacyclododecane N,N',N",N'"-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane N,N',N",N'"-tetraacetic acid (TETA) (Formula I). For this purpose 1,4,7,10-tetraazacyclododecane and 1,4,8,11-tetraazacyclotetradecane (Formula II) are provided and cyanomethylated using acid, formaldehyde, and cyanide compound yielding a tetranitrile (Formula III) which precipitates upon the addition of base.. The tetranitrile (Formula III) is hydrolyzed followed by acidification, evaporation to dryness, reconstitution and precipitation to give DOTA or TETA. ##STR5##
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Synthesis routes and methods II

Procedure details

To a suspension of tetraaza-12-crown-4 tetrahydrochloride (66.6 g, 0.209 mol, Parish, Inc.) in chloroform (2 L), was bubbled NH3 (g) through a gas dispersion tube for 1 hour. The solution was allowed to stir overnight and the white solid was filtered off and washed with CHCl3 (4×100 mL). The combined filtrate was concentrated in vacuo to a white solid which was washed with diethyl ether (4×50 mL) and dried under vacuum at ambient temperature. A second crop of the free base was isolated from the ether washes to give a combined yield of 35.1 g (97.5%). 1H NMR (CDCl3): δ 2.32 (s, 4 H), 2.70 (s, 16 H).
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Synthesis routes and methods III

Procedure details

1,7-dimethyl-1,4,7,10-tetraazacyclododecane; 1,4,8,11-tetraazacyclotetradecane (cyclam); 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane; 5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane; 1,8-dimethyl-1,4,8,11-tetraazacyclotetradecane; 1,8-diethyl-1,4,8,11-tetraazacyclotetradecane (diethylcyclam); 5,12-dimethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane (dimethyl-Bcyclam), 5,12-diethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane (diethyl-Bcyclam) and 5-N-octyl-12-methyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane.
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1,8-diethyl-1,4,8,11-tetraazacyclotetradecane
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5,12-diethyl-1,5,8,12-tetraazabicyclo[6.6.2]hexadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclen
Reactant of Route 2
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Cyclen
Reactant of Route 3
Cyclen
Reactant of Route 4
Reactant of Route 4
Cyclen
Reactant of Route 5
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Reactant of Route 6
Cyclen

Citations

For This Compound
18,500
Citations
S Shinoda - Chemical Society Reviews, 2013 - pubs.rsc.org
Structural dynamism plays important roles in artificial and biological systems, because it controls structures and functions of various molecules and assemblies. In this review, molecular …
Number of citations: 73 pubs.rsc.org
M Meyer, V Dahaoui-Gindrey, C Lecomte… - Coordination Chemistry …, 1998 - Elsevier
This paper discusses and rationalizes the metal coordination pattern of 12- and 14-membered tetraazamacrocyclic carboxylate and carbamoyl ligands based on the cyclen and cyclam …
Number of citations: 245 www.sciencedirect.com
LM De León-Rodríguez, Z Kovacs, AC Esqueda-Oliva… - Tetrahedron letters, 2006 - Elsevier
… Thus, bis-alkylated symmetrical and asymmetrical N1,N7 (N-trans) cyclen compounds have been prepared via phosphoryl 4 and silicon 5 cyclen intermediates. Additionally, N-trans …
Number of citations: 86 www.sciencedirect.com
M Shionoya, T Ikeda, E Kimura… - Journal of the American …, 1994 - ACS Publications
… an acridine moiety onto the cyclen ring in anticipation of a … -cyclen moiety with a thymine (or uracil) base and/or phosphoester anions. It has been previously shown that the Znn-cyclen …
Number of citations: 254 pubs.acs.org
VC Lau, LA Berben, JR Long - Journal of the American Chemical …, 2002 - ACS Publications
The use of cyclen (1,4,7,10-tetraazacyclododecane) as a blocking ligand enables assembly of the mixed-valence square complex [(cyclen) 4 Ru 4 (pz) 4 ] 9+ (pz = pyrazine). A crystal …
Number of citations: 99 pubs.acs.org
E Kimura, M Kikuchi, H Kitamura… - Chemistry–A European …, 1999 - Wiley Online Library
… Abstract: Following our previous reports of a ZnII-cyclen (1) … -cyclen)] (2), in aqueous solution, we now report on the interaction of thymidylylthymidine (TpT) with a dimeric ZnII-cyclen com…
N Cakić, S Gündüz, R Rengarasu, G Angelovski - Tetrahedron Letters, 2015 - Elsevier
Cyclen-based macrocyclic ligands have an essential role in the development of contrast agents for magnetic resonance imaging (MRI). A prevailing need for preparation of …
Number of citations: 37 www.sciencedirect.com
T Koike, M Takashige, E Kimura… - … –A European Journal, 1996 - Wiley Online Library
… 12‐membered tetraamine (cyclen) Zn II complexes … hydrogen bonds between the cyclen NH's and the three carbonyl … with the interaction of Zn II –cyclen complex (ZnL) with barbital, …
S Aoki, H Kawatani, T Goto, E Kimura… - Journal of the American …, 2001 - ACS Publications
… The mono-N-Cbz-cyclen 7 was obtained as the 3HCl salt by reaction of 3Boc-cyclen 5 15 with benzyl chloroformate (CbzCl) and successive deprotection of three Boc groups of 6. The …
Number of citations: 115 pubs.acs.org
IC Rosnizeck, T Graf, M Spoerner… - Angewandte Chemie …, 2010 - Wiley Online Library
… –10 mM Zn 2+ cyclen (▵, data depicted for 4 mM Zn 2+ cyclen), respectively. The heating power … In conclusion, Zn 2+ cyclen and Cu 2+ cyclen complexes bind to two spatially separated …
Number of citations: 118 onlinelibrary.wiley.com

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